Tiaramide

Übersicht

Beschreibung

Tiaramid ist ein entzündungshemmendes und schmerzstillendes Medikament, das von Fujisawa Pharmaceutical (heute Astellas Pharma) entwickelt wurde. Es wurde in Japan unter dem Namen Solantol zur Behandlung verschiedener Schmerzen und entzündlicher Erkrankungen vermarktet . Tiaramid ist bekannt für seine Fähigkeit, Schmerzen nach Operationen, Zahnextraktionen, Traumata, Arthritis und anderen entzündlichen Erkrankungen zu lindern .

Vorbereitungsmethoden

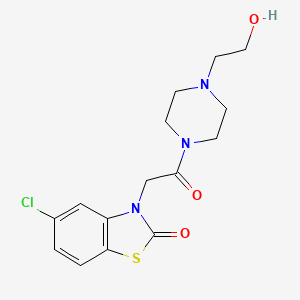

Die Synthese von Tiaramid umfasst mehrere Schritte, darunter die Verwendung spezifischer Reagenzien und Bedingungen. Ein gängiges Verfahren umfasst die Reaktion von 5-Chlor-2-oxo-3(2H)-benzothiazol mit 1-Piperazinethanol unter kontrollierten Bedingungen . Die industrielle Produktion von Tiaramid erfolgt typischerweise im großen Maßstab unter Verwendung ähnlicher Reaktionswege, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Tiaramid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Tiaramid kann oxidiert werden, um N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von dealkylierten Produkten führen.

Substitution: Substitutionsreaktionen, die den Benzothiazolring betreffen, können verschiedene substituierte Derivate erzeugen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind N-Oxid-Derivate und dealkylierte Produkte .

Wissenschaftliche Forschungsanwendungen

Asthma Management

Tiaramide has been evaluated as an oral therapy for asthma, especially for patients intolerant to beta-adrenergic agonists. A double-blind crossover trial involving 35 adult asthmatic patients demonstrated that this compound significantly improved peak expiratory flow rates compared to placebo, with a notable reduction in the use of salbutamol inhalers . The following table summarizes key findings from clinical trials:

| Study Type | Sample Size | Treatment Duration | PEFR Improvement (L/min) | Salbutamol Use Reduction |

|---|---|---|---|---|

| Double-blind crossover trial | 35 | 16 days | 362 (this compound) vs 328 (placebo) | 1.8 (this compound) vs 2.3 (placebo) |

| Patient Preference | N/A | N/A | N/A | More preferred this compound over salbutamol |

Anti-Allergic Effects

The anti-anaphylactic action of this compound has been investigated through various studies. It has shown strong inhibitory effects on antigen-induced histamine release from rat mast cells, suggesting potential applications in treating allergic conditions . In a clinical context, this compound has been used effectively in patients with NSAID-induced urticaria and angioedema, demonstrating a favorable safety profile compared to other NSAIDs .

Case Study 1: Asthma Treatment

A clinical trial reported that patients treated with this compound experienced significant improvements in their asthma symptoms compared to those on placebo. The study highlighted that this compound could serve as an effective alternative for patients who cannot tolerate standard treatments such as beta-agonists .

Case Study 2: Allergic Reactions

In a case report involving two adult patients with atopic predispositions, this compound was administered alongside other treatments when traditional therapies failed. The rapid improvement of symptoms indicated that this compound could play a crucial role in managing acute allergic responses .

Pharmacological Insights

This compound's pharmacological profile reveals its non-COX-inhibitory nature, which is beneficial for patients at risk of gastrointestinal complications associated with conventional NSAIDs. Its mechanism involves modulation of immune responses rather than direct inhibition of inflammatory pathways, making it a unique addition to the therapeutic arsenal against inflammation and allergy-related conditions .

Wirkmechanismus

The exact mechanism of action of tiaramide is not fully understood. it is believed to inhibit the synthesis of prostaglandins, which are compounds involved in inflammation and pain . This compound’s molecular targets include enzymes involved in the prostaglandin synthesis pathway .

Vergleich Mit ähnlichen Verbindungen

Tiaramid ist im Vergleich zu anderen entzündungshemmenden Medikamenten aufgrund seiner spezifischen chemischen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

Hydroxychloroquin: Ein weiteres entzündungshemmendes Medikament mit einem anderen Wirkmechanismus.

Ibuprofen: Ein weit verbreitetes nichtsteroidales Antirheumatikum (NSAR) mit einer anderen chemischen Struktur.

Naproxen: Ein weiteres NSAR mit einem anderen Mechanismus und einer anderen Struktur.

Tiaramid zeichnet sich durch seine spezifische Hemmung der Prostaglandinsynthese und seine einzigartige Benzothiazolstruktur aus .

Biologische Aktivität

Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention due to its diverse biological activities, particularly in the treatment of respiratory conditions such as asthma. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications, supported by data tables and case studies.

Overview of this compound

This compound (chemical structure not provided in the sources) is primarily known for its anti-inflammatory properties. It has been studied for its potential use in managing asthma and other allergic conditions. The compound has shown promise in both preclinical and clinical settings, demonstrating efficacy in reducing symptoms associated with respiratory distress.

Pharmacological Properties

- Anti-inflammatory Activity : this compound has been shown to inhibit allergic responses both in vitro and in vivo. It acts by modulating inflammatory pathways, which is critical in conditions like asthma where inflammation plays a central role.

- Bronchodilator Effects : Clinical studies have indicated that this compound can improve lung function in asthmatic patients, comparable to traditional bronchodilators such as salbutamol.

Case Study: this compound in Asthma Management

A double-blind crossover study involving 35 adult asthmatic patients compared the effects of oral this compound (200 mg four times daily) with salbutamol (4 mg four times daily) and placebo. The findings are summarized in Table 1 below:

| Treatment | Improvement in Symptoms | Peak Expiratory Flow Rate (L/min) | Patient Preference (%) |

|---|---|---|---|

| This compound | Significant | Improved significantly | 62 |

| Salbutamol | Significant | Improved significantly | 38 |

| Placebo | Minimal | No significant change | - |

Both this compound and salbutamol significantly improved symptoms compared to placebo, with a higher percentage of patients preferring this compound due to fewer side effects reported during treatment .

This compound's mechanism involves the inhibition of various inflammatory mediators. It has been shown to reduce the levels of cytokines and other pro-inflammatory substances, which are often elevated in asthmatic patients. This action not only alleviates symptoms but also addresses the underlying inflammation associated with asthma .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound indicates that specific modifications to its chemical structure can enhance its biological activity. For instance, studies suggest that certain substitutions can lead to improved potency against inflammatory pathways . Understanding these relationships helps in designing more effective derivatives of this compound.

Safety and Toxicology

While this compound is generally well-tolerated, it is essential to consider its safety profile. Reports indicate that this compound has a lower incidence of side effects compared to traditional NSAIDs, making it a favorable option for long-term management of chronic conditions like asthma . However, ongoing monitoring for potential toxicological effects is crucial, especially concerning liver and kidney functions as outlined in toxicology literature .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which Tiaramide inhibits platelet aggregation, and how can this be experimentally validated?

this compound exerts its antiplatelet effects primarily by inhibiting phospholipase A2 (PLA2), thereby reducing the release of arachidonic acid (AA) from membrane phospholipids. This inhibition disrupts downstream production of thromboxane A2 (TXA2) and prostaglandins, key mediators of platelet aggregation. To validate this:

- Experimental Design : Use collagen-induced platelet aggregation assays in rabbit platelet-rich plasma (PRP). Pre-treat samples with this compound (e.g., 10–100 µM) and measure changes in AA metabolites via thin-layer chromatography (TLC) or HPLC .

- Key Data : In collagen-stimulated platelets, this compound reduces total phospholipid radioactivity by 49.0 ± 12.6% while increasing free AA levels by 40%, confirming PLA2 inhibition .

Table 1 : Key Metabolite Changes in Collagen-Induced Platelets

| Parameter | Control (No this compound) | This compound-Treated |

|---|---|---|

| Total Phospholipid Radioactivity | 100% | 49.0 ± 12.6% |

| Free Arachidonic Acid | Baseline | +40% |

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

For dosage uniformity and purity assessment:

- TLC Analysis : Use silica gel plates with a solvent system of 1-butanol/water/acetic acid (4:2:1). This compound hydrochloride shows an Rf value matching standard references (yellow-red spot with Dragendorff’s reagent) .

- UV-Vis Spectrophotometry : Measure absorbance at 294 nm in 0.1 M HCl, with linear calibration curves (r² > 0.99) for quantification .

Table 2 : Analytical Parameters for this compound Hydrochloride

| Method | Key Parameters | Acceptance Criteria |

|---|---|---|

| TLC | Rf value consistency with standard | ±5% deviation |

| UV-Vis | Absorbance at 294 nm, linear range 1–10 µg/mL | r² ≥ 0.995 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of this compound on cyclooxygenase (COX) activity?

Discrepancies arise from solvent systems and enzyme sources. For example:

- Conflict : TLC data in one solvent system showed similar Rf values for TXB2 (COX product) and PGE2/PGD2, suggesting no COX inhibition. However, in a different solvent system, TXB2’s Rf diverged significantly, implying potential COX modulation .

- Resolution :

Q. What methodological considerations are critical when designing studies to compare this compound with other NSAIDs?

- Framework : Apply the PICO framework:

- Data Collection : Use challenge tests (e.g., skin prick or oral provocation) to assess cross-reactivity, as done in NSAID-intolerant patients .

Q. How should researchers address variability in this compound’s pharmacokinetic data across studies?

- Standardization :

- Use consistent dissolution media (e.g., 0.1 M HCl for tablet testing) .

- Validate bioanalytical methods (e.g., LC-MS/MS for plasma concentration).

- Statistical Analysis : Report geometric mean ± 95% CI for skewed data and use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes .

Q. What strategies optimize experimental reproducibility in this compound research?

- Protocol Documentation : Detail platelet preparation methods (e.g., centrifugation speed, anticoagulant type) to avoid activation artifacts .

- Data Transparency : Share raw chromatograms and spectra as supplementary materials, adhering to journal guidelines for figure resolution (≥ 300 dpi) .

Q. Methodological Guidelines

Q. How to structure a research paper on this compound’s pharmacological effects using IMRaD format?

- Introduction : Link this compound’s PLA2 inhibition to unresolved questions in NSAID safety (e.g., urticaria risk reduction) .

- Methods : Specify collagen concentration (e.g., 2 µg/mL) and aggregation thresholds (e.g., >60% light transmission) .

- Results : Use subheadings aligned with research questions (e.g., “Effect on AA Metabolism” followed by “Dose-Response Analysis”).

- Discussion : Contrast findings with prior studies, noting methodological differences (e.g., solvent systems in TLC) .

Q. How to ensure ethical compliance in preclinical this compound studies?

Eigenschaften

CAS-Nummer |

32527-55-2 |

|---|---|

Molekularformel |

C15H18ClN3O3S |

Molekulargewicht |

355.8 g/mol |

IUPAC-Name |

5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C15H18ClN3O3S/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8,10H2 |

InChI-Schlüssel |

HTJXMOGUGMSZOG-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |

Kanonische SMILES |

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |

melting_point |

160.0 °C |

Key on ui other cas no. |

32527-55-2 |

Verwandte CAS-Nummern |

35941-71-0 (mono-hydrochloride) |

Synonyme |

FK 1160 NTA-194 Solantal tiaramide tiaramide monohydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.